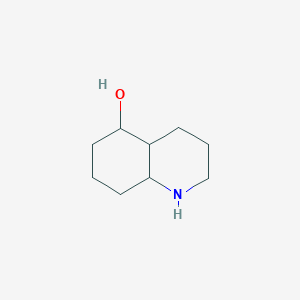

Decahydro-5-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-5-ol |

InChI |

InChI=1S/C9H17NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h7-11H,1-6H2 |

InChI Key |

ACFFUQQAWWRDRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCCN2)C(C1)O |

Origin of Product |

United States |

Contextualization Within Decahydroquinoline Chemistry and Heterocyclic Frameworks

Decahydroquinoline (B1201275) itself is a foundational structure in heterocyclic chemistry, consisting of a fused piperidine (B6355638) and cyclohexane (B81311) ring. ontosight.ai This saturated system allows for a variety of stereoisomers, primarily differing in the fusion of the two rings (cis or trans) and the orientation of substituents. ontosight.aiacs.org The introduction of a hydroxyl group at the 5-position to create Decahydro-5-quinolinol adds another layer of complexity and functionality. This hydroxyl group can exist in either an axial or equatorial position, further influencing the molecule's three-dimensional shape and reactivity.

The study of this compound is deeply intertwined with conformational analysis, a key aspect of stereochemistry. caribjscitech.comacs.org Researchers utilize techniques like 13C NMR spectroscopy to determine the precise spatial arrangement of atoms and substituents, which is crucial for understanding the molecule's properties and interactions. caribjscitech.comcaribjscitech.com The conformational preferences of the decahydroquinoline ring system, whether in a "steroid-like" all-chair conformation or a conformation with a boat-like ring, are influenced by the substituents present. rsc.org

The decahydroquinoline framework is a prominent feature in a variety of natural products, particularly alkaloids found in sources like dendrobatid poison frogs. antforum.nlnih.gov These natural products often exhibit potent biological activities, driving the interest in synthesizing and studying various decahydroquinoline derivatives, including those with a hydroxyl group at the 5-position. nih.govontosight.ainih.gov The synthesis of such complex molecules often involves multi-step reaction sequences. ontosight.ai

Historical Perspective of Decahydro 5 Quinolinol Studies

Early research into decahydroquinolines laid the groundwork for understanding their fundamental chemistry. Initial studies focused on the synthesis and stereochemical analysis of the basic decahydroquinoline (B1201275) scaffold and its simple derivatives. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), in the mid-20th century revolutionized the ability to elucidate the complex stereochemistry of these molecules. acs.orgcaribjscitech.com

A significant portion of the historical research has been driven by the discovery of decahydroquinoline alkaloids in nature. antforum.nl The identification of these compounds, such as pumiliotoxin C, spurred efforts to synthesize them in the laboratory to confirm their structures and to produce them in larger quantities for biological testing. nih.gov These synthetic endeavors often involved the creation of various substituted decahydroquinolines, including hydroxylated derivatives like Decahydro-5-quinolinol, as key intermediates or target molecules.

Over time, the focus has expanded from fundamental synthesis and structural elucidation to the exploration of the biological activities of these compounds. The quinoline (B57606) core is known to be a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic effects. amazonaws.comresearchgate.net This has led to the synthesis and investigation of a vast array of decahydroquinoline derivatives in the search for new therapeutic agents. nih.govresearchgate.net

Significance and Research Trajectory of Decahydro 5 Quinolinol

Strategies for this compound Core Synthesis

The synthesis of the decahydroquinoline core, the fundamental framework of this compound, relies on a variety of strategic approaches. These strategies are designed to construct the bicyclic system efficiently and, in many cases, to control the stereochemistry at its multiple chiral centers. The choice of strategy often depends on the desired stereoisomer and the available starting materials.

The synthesis of complex molecules like this compound and its derivatives typically involves multi-step reaction sequences. acs.org These sequences are a series of carefully planned reactions that sequentially build the target molecule from simpler, commercially available precursors. wiley.com

Divergent Synthesis: A divergent strategy allows for the creation of a library of related compounds from a common intermediate. Starting from a key building block, different reaction pathways are used to introduce structural diversity and access various analogues. nih.gov For example, a common 5-oxo-decahydroquinoline intermediate can be divergently elaborated to produce different C-5 substituted decahydroquinolines, including this compound through reduction, or other derivatives through different functionalizations. ucsb.edu This approach has been successfully used to synthesize various poison-frog alkaloids based on the decahydroquinoline core from a common chiral intermediate. nih.gov

| Synthesis Strategy | Description | Advantage | Application Example |

| Multi-Step (Linear) | Sequential reactions to build the molecule step-by-step. wiley.com | Conceptually simple to plan. | Stepwise construction of a functionalized quinoline (B57606) followed by reduction. |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. ucsb.edu | Higher overall yield for complex targets. ucsb.edu | Coupling of a piperidine (B6355638) precursor with a carbocyclic fragment. |

| Divergent | Generation of multiple derivatives from a common intermediate. nih.gov | Efficient for creating libraries of analogues for structure-activity relationship studies. | Synthesis of various decahydroquinoline alkaloids from a shared bicyclic ketone intermediate. ucsb.edunih.gov |

Condensation and cyclization reactions are fundamental to the construction of the decahydroquinoline ring system. These reactions form one or both of the rings in the bicyclic structure, often in a single step.

One classic approach is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. acs.org This can be applied to create the carbocyclic ring of the decahydroquinoline system, which can then be further elaborated. For instance, starting from appropriate aniline (B41778) derivatives, a sequence involving Dieckmann condensation can yield quinolin-4-one structures, which are precursors to the fully saturated system. tdx.cat

Aza-Michael reactions are also pivotal. An intramolecular aza-Michael reaction is a key step in several organocatalytic cascade reactions that form the decahydroquinoline core. acs.orgtdx.catresearchgate.net For example, a one-pot domino Robinson annulation/intramolecular aza-Michael reaction can lead to enantiopure cis-decahydroquinolines. acs.org

Cyclocondensation reactions provide a powerful method for generating the decahydroquinoline skeleton with high stereocontrol. The reaction of δ-keto acid derivatives with chiral amino alcohols, such as (R)-phenylglycinol, can proceed in an enantio- and diastereoconvergent manner to produce enantiopure cis-decahydroquinolines. nih.gov This process can generate up to four stereocenters in a single synthetic step.

Other notable cyclization strategies include:

Aza-Prins cyclization , where protonation of an enamide generates an iminium ion that is captured by a nucleophile like an alkene or alkyne to form the ring system.

Intramolecular aldol-type cyclization of a keto aldehyde can afford a bicyclic enone, a key intermediate that can be stereoselectively functionalized at the C-5 position. ucsb.edu

| Reaction Type | Description | Key Intermediate/Product |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a cyclic β-keto ester. acs.org | β-keto ester, precursor to the carbocyclic ring. |

| Aza-Michael Reaction | Intramolecular addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl. acs.orgtdx.cat | Decahydroquinoline core, often with high stereocontrol. |

| Cyclocondensation | Reaction of a dicarbonyl compound or equivalent with an amine to form the heterocyclic ring. nih.gov | Enantiopure cis-decahydroquinolines. |

| Aldol-Type Cyclization | Intramolecular reaction between an enolate and a carbonyl group to form a cyclic enone. ucsb.edu | Bicyclic enone, precursor to 5-oxo-decahydroquinoline. |

Catalysis is central to the modern synthesis of decahydroquinolines, offering efficient and selective routes. Both metal-based and organocatalysts are employed.

The most direct route to the decahydroquinoline core is the catalytic hydrogenation of quinoline. This typically requires harsh conditions and often results in a mixture of products, including partially hydrogenated tetrahydroquinolines and various stereoisomers of decahydroquinoline. researchgate.netsmolecule.com The choice of catalyst and reaction conditions is crucial for controlling the selectivity.

Ruthenium (Ru) catalysts, such as Ru/Al2O3, can hydrogenate quinoline to decahydroquinoline at elevated temperatures and pressures (e.g., 140°C, 3 MPa H2). researchgate.net

Rhodium (Rh) catalysts, like Rh/AlO(OH), have also shown excellent performance for the complete hydrogenation of quinoline to decahydroquinoline under relatively mild conditions. researchgate.net

Cobalt (Co) catalysts have been developed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which are versatile intermediates for further functionalization. nih.gov

Cascade reactions initiated by catalysts are particularly powerful. For instance, a chiral amine can trigger a triple cascade reaction involving a Michael-type addition, an aza-Henry reaction, and a cyclization via hemiaminalization to produce highly functionalized decahydroquinolines. thieme-connect.com

| Catalyst Type | Reaction | Substrate | Product | Reference |

| Ruthenium on Alumina (Ru/Al2O3) | Full Hydrogenation | Quinoline | Decahydroquinoline | researchgate.net |

| Rhodium on Alumina (Rh/AlO(OH)) | Full Hydrogenation | Quinoline | Decahydroquinoline | researchgate.net |

| Cobalt-amido complex | Partial Transfer Hydrogenation | Quinoline | 1,2-Dihydroquinoline | nih.gov |

| Chiral Amine (Organocatalyst) | Multicomponent Cascade | Cyclohexanone, Nitroalkene, N-Ts imine | Functionalized Decahydroquinoline | thieme-connect.com |

Given that this compound possesses multiple stereocenters, achieving stereochemical control is a primary goal of its synthesis. Stereoselective and asymmetric methods are employed to produce specific isomers, which is critical as biological activity is often dependent on the precise three-dimensional structure of the molecule.

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. nih.govyork.ac.uk

(R)-phenylglycinol is a highly effective chiral auxiliary for synthesizing enantiopure decahydroquinolines. It can be used as a chiral latent form of ammonia (B1221849) in biomimetic constructions of the hydroquinoline ring system from 1,5-polycarbonyl derivatives. acs.org Stereoselective cyclocondensation of δ-keto ester derivatives with (R)-phenylglycinol is a key step in practical routes to enantiopure cis-decahydroquinolines. nih.gov

Evans oxazolidinones are another class of powerful chiral auxiliaries. wikipedia.org They can control the stereochemistry of Michael addition reactions, which can be a key step in building the decahydroquinoline framework. sioc-journal.cnresearchgate.net

Organocatalysis: This field uses small organic molecules to catalyze chemical reactions. acs.org In the context of decahydroquinoline synthesis, organocatalysis provides a powerful tool for creating chiral centers without using metal catalysts.

A one-pot, organocatalyzed Michael reaction followed by a domino Robinson annulation/aza-Michael reaction has been developed to produce enantiopure cis-decahydroquinolines. acs.org

Chiral primary amines can catalyze multicomponent cascade reactions to afford functionalized decahydroquinolines with high stereoselectivity. thieme-connect.com These reactions often proceed through the formation of chiral iminium or enamine intermediates.

| Method | Key Reagent/Catalyst | Reaction Type | Outcome | Reference |

| Chiral Auxiliary | (R)-phenylglycinol | Cyclocondensation | Enantiopure cis-decahydroquinolines | nih.govacs.org |

| Chiral Auxiliary | Evans Oxazolidinone | Michael Addition | Asymmetric formation of C-C bonds | sioc-journal.cn |

| Organocatalysis | Chiral Primary Amine | Cascade (Michael/Robinson/Aza-Michael) | Enantiopure cis-decahydroquinolines | acs.orgtdx.cat |

Controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for synthesizing a single, pure isomer of this compound.

Diastereoselective Routes: These methods favor the formation of one diastereomer over others.

Catalytic Hydrogenation: The diastereoselectivity of the hydrogenation of substituted quinolines or tetrahydroquinolines is highly dependent on the catalyst and substrate. For instance, diastereoselective hydrogenation of a bicyclic enone intermediate using a Pt/C catalyst in acetic acid can provide a 5-oxo-cis-fused decahydroquinoline. The subsequent reduction of the ketone at C-5 would then lead to specific diastereomers of this compound.

Diastereodivergent Synthesis: It is possible to access different diastereomers from a common intermediate by changing the reaction conditions or reagents. For example, diastereodivergent routes have been developed for cis-2,5-disubstituted decahydroquinolines, allowing access to different alkaloid structures. acs.org Similarly, by using different hydride reagents for the reductive cleavage of a chiral auxiliary, both cis- and trans-fused decahydroquinolines can be accessed from a common precursor. nih.govnih.govacs.org

Enantioselective Routes: These methods produce one enantiomer in excess over the other.

Vinylogous Mukaiyama-Mannich Reaction (VMMR): This reaction has been used as a key step in the enantioselective synthesis of decahydroquinoline alkaloids. A highly stereoselective VMMR can establish the first two stereogenic centers at the ring fusion with excellent diastereo- and enantiocontrol. nih.gov

Auxiliary-Controlled Reactions: As mentioned, chiral auxiliaries are a cornerstone of enantioselective synthesis. For example, an auxiliary can control the stereoselective protonation of an enolate to form either cis- or trans-annulated decahydroquinoline skeletons. unipa.it

The combination of these strategies allows for the targeted synthesis of specific stereoisomers of this compound, which is essential for investigating its properties and potential applications.

Stereoselective and Asymmetric Synthesis of this compound

Functionalization and Derivatization of this compound

The bifunctional nature of this compound, possessing both a secondary alcohol and a secondary amine, allows for selective and sequential modifications at both the oxygen and nitrogen centers. This dual reactivity is pivotal for creating a diverse library of derivatives.

Esterification and Etherification Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C-5 position of the decahydroquinoline core readily undergoes esterification, a common transformation for modifying the molecule's properties. The synthesis of benzoate (B1203000) esters, for example, is a documented transformation. lookchem.com This reaction typically involves reacting the alcohol with an acylating agent like benzoic acid or its more reactive derivatives (e.g., acyl chlorides or anhydrides) in the presence of a suitable catalyst or base. lookchem.comcdnsciencepub.com

While specific examples of etherification on this compound are less detailed in the surveyed literature, this transformation follows standard organic synthesis protocols for the formation of ethers from secondary alcohols. Methods such as the Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by nucleophilic substitution with an alkyl halide, are applicable.

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound Derivative | Benzoic Acid | Benzoate Ester | lookchem.com |

| trans-Decahydro-3(e)-quinolinol | Trifluoroacetic Anhydride | Trifluoroacetate Ester | acs.org |

N-Alkylation and Acylation Processes of the Amine Moiety

The secondary amine within the decahydroquinoline ring is a nucleophilic center that can be readily functionalized through alkylation and acylation.

N-Alkylation: This process introduces alkyl groups onto the nitrogen atom. A variety of alkylating agents can be employed, including alkyl halides. For instance, the introduction of a 2-propenyl (allyl) group at the 1-position has been reported. lookchem.com Palladium-catalyzed reactions have also been shown to be effective for the N-alkylation of quinolines with alcohols, a process that can be extended to their saturated counterparts. wikipedia.org The stereoselectivity of N-alkylation in nitrogen heterocycles is a subject of study, as the configuration of the resulting products can be influenced by various structural and mechanistic factors.

N-Acylation: The amine can be converted to an amide through acylation, which is often used as a protective strategy or to introduce specific functional groups. For example, the amine can be protected by forming a trifluoroacetamide (B147638) derivative upon reaction with trifluoroacetic anhydride. acs.org This protection strategy is crucial in multi-step syntheses, such as during the oxidation of the hydroxyl group, where the less reactive amido alcohol is oxidized to prevent side reactions involving the amine. acs.org

Table 2: N-Alkylation and Acylation Reactions

| Starting Material | Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Decahydro-2-methyl-5-quinolinol | N-Alkylation | 2-Propenyl Halide | 1-(2-Propenyl)-decahydro-2-methyl-5-quinolinol | lookchem.com |

| Quinolines | N-Alkylation | Alcohols, Pd/C/Zn | N-Alkylated Tetrahydroquinolines | wikipedia.org |

| trans-Decahydro-3(e)-quinolinol | N-Acylation | Trifluoroacetic Anhydride | Trifluoroacetamide of trans-decahydro-3(e)-quinolinol | acs.org |

Electrophilic and Nucleophilic Substitution Reactions on the Decahydroquinoline Scaffold

The decahydroquinoline scaffold is a saturated, alicyclic system. Unlike its aromatic counterpart, quinoline, it does not undergo classical electrophilic or nucleophilic aromatic substitution. Instead, functionalization of the carbon framework relies on reactions typical for alkanes.

Radical Substitution: The C-H bonds of the saturated rings can be functionalized through free-radical substitution reactions. wikipedia.orglibretexts.org These reactions proceed via a three-step mechanism: initiation, propagation, and termination. libretexts.org Initiation typically requires an energy source like UV light or a radical initiator to generate a halogen radical. libretexts.orgsavemyexams.com This radical then abstracts a hydrogen atom from the decahydroquinoline ring in the propagation step, creating a carbon-centered radical, which then reacts with a halogen molecule to form the halogenated product and a new halogen radical, continuing the chain. savemyexams.com This method often leads to a mixture of products due to the presence of multiple reactive C-H bonds.

C-H Functionalization: More advanced and selective methods involve transition-metal-catalyzed C-H activation. Research has shown that N-Boc-protected trans-decahydroquinoline can undergo diastereoselective functionalization. thieme-connect.com The process involves directed lithiation of a C-H bond adjacent to the nitrogen, followed by transmetalation with zinc chloride and a subsequent palladium-catalyzed Negishi coupling with an aryl halide. thieme-connect.com This strategy allows for the precise introduction of substituents onto the saturated carbocyclic framework.

Advanced Chemical Transformations of this compound and its Derivatives

Oxidation Reactions and Mechanistic Pathways

The oxidation of this compound and its derivatives can target either the hydroxyl group or the heterocyclic ring system itself.

Oxidation of the Hydroxyl Group: The secondary alcohol at C-5 can be oxidized to the corresponding ketone, decahydro-5-quinolone. Standard oxidation procedures are applicable. A well-documented example, although on an isomeric system, is the Moffatt-Pfitzner oxidation of an N-protected trans-decahydro-3-quinolinol to the corresponding ketone using a dimethyl sulfoxide (B87167) (DMSO)-based system. acs.org Other modern, highly efficient catalytic systems for alcohol oxidation, such as those using stable nitroxyl (B88944) radicals like TEMPO or the more active AZADO, are also effective for this transformation, especially for hindered alcohols. jst.go.jp

Oxidation of the Decahydroquinoline Ring: The saturated decahydroquinoline ring can be oxidized to its aromatic or partially saturated counterparts under specific conditions. For instance, decahydro-1,5-naphthyridines (isomeric with decahydroquinolines) can be aromatized at high temperatures using reagents like selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com Aerobic oxidation of decahydroquinoline has also been studied, which can lead to the incorporation of molecular oxygen into the scaffold rather than simple dehydrogenation. researchgate.net Kinetic studies on the oxidation of 2-aryl-trans-decahydroquinolin-4-ones with lead tetraacetate (LTA) show that the reaction proceeds via a second-order mechanism, with the rate being influenced by substituents on the aryl group. tsijournals.com

Table 3: Oxidation Reactions of Decahydroquinolines

| Substrate | Oxidizing Agent(s) | Product Type | Reference |

|---|---|---|---|

| N-Trifluoroacetyl-trans-decahydro-3-quinolinol | DMSO, DCC, Pyridinium trifluoroacetate | N-Trifluoroacetyl-trans-decahydro-3-quinolone | acs.org |

| 2-Aryl-trans-decahydroquinolin-4-ones | Lead Tetraacetate (LTA) | Oxidized Ketone Product | tsijournals.com |

| Tetrahydro/Decahydro-1,5-naphthyridines | Se or DDQ (high temp.) | Aromatic 1,5-Naphthyridine | mdpi.com |

| Decahydroquinoline | O₂, Laser Irradiation | Oxygenated Decahydroquinoline | researchgate.net |

Reduction Methodologies and Stereochemical Control

The reduction of decahydro-5-quinolone derivatives is a key method for synthesizing this compound with specific stereochemistry. The stereochemical outcome of the reduction of such cyclic ketones is governed by several factors, primarily the steric environment of the carbonyl group and the nature of the hydride reagent.

The two main concepts governing the stereoselectivity are "steric approach control" and "product development control". lookchem.com

Steric Approach Control: The hydride reagent attacks the carbonyl carbon from the less sterically hindered face. For unhindered ketones, this often means axial attack to produce an equatorial alcohol.

Product Development Control: The reaction proceeds via the more stable, lower-energy transition state, which leads to the thermodynamically more stable product (typically the equatorial alcohol).

Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, are highly stereospecific and tend to attack from the less hindered side, favoring the formation of the more stable equatorial alcohol. lookchem.comcdnsciencepub.com In contrast, smaller hydrides like lithium aluminum hydride or sodium borohydride (B1222165) may show lower selectivity. lookchem.com The choice of reducing agent is therefore critical for controlling the stereochemistry of the resulting hydroxyl group. For example, the reduction of an iminium ion intermediate of a decahydroquinoline precursor with NaBH(OAc)₃ can proceed via an intramolecular hydride delivery, leading to the cis isomer, whereas reagents like NaBH₃CN might favor the trans isomer through stereoelectronic control.

Table 4: Stereocontrol in Reduction of Cyclic Ketones

| Ketone Type | Hydride Reagent | Controlling Factor | Predominant Alcohol Product | Reference |

|---|---|---|---|---|

| Unhindered Cyclic Ketone | Lithium tri-tert-butoxyaluminum hydride | Steric Approach / Product Development | More Stable (Equatorial) | lookchem.com |

| Hindered Cyclic Ketone | Complex Metal Hydrides | Steric Approach | Less Stable (Axial) | gatech.edu |

| Substituted Cyclohexanone | Lithium/FeCl₂·4H₂O | Thermodynamic Control | More Stable (Equatorial) | organic-chemistry.orgnih.gov |

Cycloaddition Reactions Involving this compound Motifs

Cycloaddition reactions are powerful tools for rapidly building molecular complexity. In the context of this compound chemistry, these reactions often start with a quinoline precursor, which undergoes a dearomative cycloaddition to generate the saturated polycyclic system.

Recent research has highlighted the use of photochemical energy transfer to facilitate these reactions. For instance, an energy-transfer-mediated, highly regio- and diastereoselective intermolecular [4+2] dearomative cycloaddition has been developed for bicyclic azaarenes like quinolines with various alkenes. nih.gov This method allows for the conversion of flat aromatic systems into three-dimensional structures. In one notable example, a substituted quinoline underwent cycloaddition, and subsequent hydrogenation of the product under a hydrogen atmosphere (50 bar) yielded a fully saturated decahydro-5,8-ethanoquinoline derivative, demonstrating a pathway to these complex scaffolds. nih.gov

Beyond [4+2] cycloadditions, cascade reactions involving an initial [2+2] cycloaddition have been reported. A visible-light-induced dearomative [2+2] cycloaddition between quinoline derivatives and alkenes can be followed by a rearrangement to produce unique pyridine-fused 6-5-4-3 ring systems. researchgate.net These cascade reactions are valuable for creating structurally diverse and complex molecules from relatively simple starting materials in a single operation. researchgate.net

The aza-Diels-Alder reaction, also known as the Povarov reaction, is another crucial cycloaddition method for synthesizing tetrahydroquinoline derivatives, which are direct precursors to decahydroquinolines. mdpi.commdpi.com This reaction typically involves the Lewis acid-catalyzed cycloaddition of an imine, derived from an aniline derivative, with an alkene. The resulting tetrahydroquinolines can then be hydrogenated to afford the corresponding decahydroquinoline structures. The reaction proceeds with controlled regio- and stereoselectivity, offering access to specific isomers. mdpi.com

Table 1: Cycloaddition Reactions for the Synthesis of Decahydroquinoline Motifs

| Reaction Type | Reactants | Conditions | Product Description | Reference |

| Photochemical [4+2] Cycloaddition | Substituted Quinoline + Alkene | Energy Transfer (light), then H₂ (50 bar) | Fully saturated decahydro-5,8-ethanoquinoline | nih.gov |

| Cascade [2+2] Cycloaddition/Rearrangement | 6-Chloroquinoline + 2-Chloropropene | Ir-based Photosensitizer, Acid | Pyridine-fused 6-5-4-3 ring system | researchgate.net |

| Aza-Diels-Alder (Povarov) Reaction | Aldimine (from 3-aminopyridine) + Vinyl Acetamide | Lewis Acid (e.g., BF₃·Et₂O) | Tetrahydro-1,5-naphthyridine derivative (precursor to decahydro variant) | mdpi.com |

Rearrangement Reactions and Mechanistic Elucidation

Rearrangement reactions of decahydroquinoline systems are pivotal for creating diverse alkaloid skeletons and other complex natural products. These reactions often involve the intramolecular migration of a group, leading to a significant change in the carbon skeleton. wikipedia.org

A prominent example is the aza-Cope rearrangement, a type of ub.eduub.edu-sigmatropic rearrangement. numberanalytics.commasterorganicchemistry.com The aza-Cope/Mannich tandem reaction has proven to be a powerful strategy for constructing complex cyclic molecules, such as pyrrolidines fused to another ring system, from decahydroquinoline precursors. wikipedia.org The reaction is thermodynamically driven, as the irreversible Mannich cyclization step leads to a more stable product. wikipedia.org

Mechanistic elucidation is critical to understanding and controlling these rearrangements. A key study distinguished between two potential pathways for a reaction involving a 1-substituted decahydroquinoline: an aza-Cope/Mannich reaction versus an aza-Prins cyclization/pinacol rearrangement. wikipedia.org By starting with an enantiomerically pure material, researchers observed that the product was racemic. This outcome provided clear evidence for the aza-Cope/Mannich mechanism, as it involves an achiral intermediate, whereas the alternative pathway would have retained the stereochemistry. wikipedia.org

Further mechanistic studies have explored the stability of different decahydroquinoline diastereomers formed during cyclization reactions. The stereochemical course of azacyclizations can be divergent, depending on the nature of the substituents on the precursor. ub.edu Understanding these dependencies allows for the selective synthesis of specific cis- or trans-decahydroquinoline isomers, which is crucial for the total synthesis of natural products like marine and amphibian alkaloids. ub.eduub.edu Other sigmatropic rearrangements, such as the oxy-Cope rearrangement, where a hydroxyl group is positioned on the 1,5-diene skeleton, also offer pathways to functionalized ring systems after an initial rearrangement produces an enol that tautomerizes. libretexts.org

Table 2: Rearrangement Reactions and Mechanistic Insights for Decahydroquinolines

| Rearrangement Type | Substrate Type | Key Mechanistic Finding | Significance | Reference |

| Aza-Cope/Mannich Reaction | 1-Substituted Decahydroquinolines | The reaction proceeds via an achiral intermediate, leading to a racemic product from an enantiopure starting material. | Confirms the aza-Cope/Mannich pathway over alternatives like aza-Prins/pinacol rearrangement. | wikipedia.org |

| Azacyclization | Acyclic amino-dicarbonyl precursors | The stereochemical outcome (cis/trans isomerism) is highly dependent on whether a β-keto ester or a ketone is part of the substrate. | Allows for diastereodivergent synthesis, providing access to different decahydroquinoline isomers from a common precursor. | ub.edu |

| ub.eduub.edu-Sigmatropic Rearrangement | General 1,5-dienes (Cope) or allyl vinyl ethers (Claisen) | Concerted pericyclic reaction proceeding through a cyclic, 6-electron transition state. | Foundational mechanism for many skeletal rearrangements in organic synthesis. | numberanalytics.commasterorganicchemistry.com |

Isomerism and Stereoisomeric Forms of this compound

This compound possesses multiple stereogenic centers, leading to a variety of stereoisomers. The primary source of isomerism is the fusion of the two six-membered rings, which can be either cis or trans. nist.govnist.gov Within each of these configurations, further isomerism arises from the stereochemistry at the carbon atom bearing the hydroxyl group (C-5) and any other substituents on the ring system.

For instance, the decahydroquinoline ring system itself, without the hydroxyl group, can exist as cis-decahydroquinoline and trans-decahydroquinoline. nist.govnist.gov The introduction of the hydroxyl group at the 5-position adds another layer of complexity, creating diastereomers. The specific three-dimensional arrangement of atoms, such as in '(2-alpha,4a-alpha,5-alpha,8a-beta)-' configurations of derivatives, is crucial for determining the compound's properties. ontosight.ai

The different stereoisomers of this compound can be synthesized and separated, allowing for the investigation of their individual properties.

Table 1: Possible Stereoisomers of this compound

| Ring Fusion | C-5 Hydroxyl Orientation | Other Substituents | Resulting Isomer Type |

| cis | Axial | - | Diastereomer A |

| cis | Equatorial | - | Diastereomer B |

| trans | Axial | - | Diastereomer C |

| trans | Equatorial | - | Diastereomer D |

Conformational Analysis of this compound Isomers (e.g., Chair Conformations)

The individual rings of the this compound system, like cyclohexane (B81311), preferentially adopt chair conformations to minimize angular and torsional strain. The fusion of the two rings imposes significant conformational constraints.

In the case of trans-decahydroquinoline, the two chair conformations are rigid and cannot easily interconvert. Conversely, cis-decahydroquinoline is conformationally mobile and can undergo a ring flip, resulting in two different chair-chair conformations. rsc.org The presence and orientation of the hydroxyl group at C-5 will influence the equilibrium between these conformers.

NMR and molecular modeling studies have been employed to investigate the conformational preferences of decahydroquinoline derivatives. acs.org For example, certain lepadin alkaloids, which feature a decahydroquinoline core, adopt a chair-chair conformation where the nitrogen is equatorially substituted on the cyclohexane ring. acs.org This is in contrast to other related alkaloids where an axial substitution is preferred. acs.org

Influence of Substituents and Ring Fusion on Decahydroquinoline Conformation

The conformational equilibrium of the decahydroquinoline ring system is highly sensitive to the nature and position of substituents. The fusion of the rings, whether cis or trans, establishes the fundamental conformational framework.

Trans-fused decahydroquinolines are conformationally rigid. In contrast, cis-fused systems are flexible, and the position of the conformational equilibrium is influenced by steric and electronic interactions of substituents. rsc.org For example, N-alkylation in cis-decahydroquinolines can shift the conformational preference. rsc.org While N-H and N-methyl substituted cis-decahydroquinolines favor one type of conformation, bulkier N-alkyl groups can favor the alternative. rsc.org

Substituents on the carbocyclic ring also exert significant influence. The introduction of a methyl group at the 3-position of a 2-aryl-trans-decahydroquinolin-4-one was found to increase the rate of oxidation, an effect attributed to a combination of inductive and steric factors. academicjournals.org The steric compression of syn-axial methyl groups can cause downfield shifts in 13C NMR spectra, providing a tool for conformational assignment. researchgate.net

Stereochemical Control in Synthesis and Derivatization of this compound

The synthesis of specific stereoisomers of this compound and its derivatives requires careful control over the stereochemistry of the reactions. Various strategies have been developed to achieve high levels of stereoselectivity.

One key approach involves the use of stereoselective reactions, such as the vinylogous Mukaiyama-Mannich reaction (VMMR), which can establish the initial stereocenters at the ring fusion with excellent control. nih.govacs.orgacs.orgresearcher.life Subsequent reactions, like alkyne cyclization and enamine reduction, can then be used to set the desired cis or trans configuration of the decahydroquinoline backbone. nih.govacs.orgacs.orgresearcher.life

The stereochemical outcome of reactions can also be influenced by the choice of reagents and reaction conditions. For example, the reduction of a ketone precursor to the hydroxyl group at C-5 can be directed to favor either the axial or equatorial alcohol depending on the reducing agent and the steric environment around the carbonyl group. In the synthesis of epimers of trans-decahydroquinoline-5-carboxylic acid, a key step involved the reduction of a trans-5-(1,3-dithian-2-ylidene)octahydro-2(1H)-quinolinone to afford the 5α-(1,3-dithian-2-yl) compound. nih.gov Another crucial step was the hydroboration-H2O2 treatment of a different intermediate to yield the 5β-hydroxymethyl compound. nih.gov

Furthermore, existing stereocenters in a starting material can direct the stereochemistry of subsequent transformations. This principle of diastereoselective synthesis is fundamental to obtaining enantiomerically pure this compound derivatives. researchgate.net

Stereoelectronic Effects and Their Implications for Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a significant role in the chemistry of this compound.

One of the most important stereoelectronic effects in heterocyclic systems containing a heteroatom adjacent to a stereocenter is the anomeric effect. wikipedia.orgscripps.edu This effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon next to the ring heteroatom) to occupy an axial position, which is counterintuitive from a purely steric standpoint. wikipedia.org In decahydroquinolines, the nitrogen lone pair can interact with the antibonding orbital of an adjacent C-X bond (where X is an electronegative atom), leading to stabilization. This can influence the conformational equilibrium and the reactivity of the molecule. For instance, the anomeric effect can impact the basicity of the nitrogen and the rates of reactions at adjacent positions. sit.edu.cn

The reactivity of this compound isomers can be profoundly affected by their conformation. For example, in kinetic resolution studies of disubstituted piperidines, a strong preference for the reactivity of conformations with an axial-α substituent was observed. nih.gov This highlights how stereoelectronic factors can dictate which conformer is more reactive, even if it is not the most stable one.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Decahydro-5-quinolinol Structure Elucidation

NMR spectroscopy is the most powerful method for elucidating the three-dimensional structure of this compound in solution. By analyzing various NMR experiments, chemists can piece together the complex framework of this molecule.

The ¹H NMR spectrum of this compound displays a complex set of signals due to the numerous non-equivalent protons in the saturated rings. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the stereochemical arrangement of the protons (axial vs. equatorial). The proton attached to the carbon bearing the hydroxyl group (H-5) is expected to resonate at a downfield chemical shift, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen atom (C-2 and C-8a) would also exhibit downfield shifts.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-5) would show a characteristic chemical shift in the range of 65-75 ppm. The carbons adjacent to the nitrogen (C-2 and C-8a) would also be shifted downfield compared to the other saturated carbons.

Coupling constants (J-values) obtained from the fine structure of the proton signals are crucial for determining the relative stereochemistry. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of a trans-diaxial relationship in a chair conformation. Conversely, smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2 | 2.9 - 3.1 | m | - | ~50 |

| 3 | 1.4 - 1.6 | m | - | ~25 |

| 4 | 1.2 - 1.4 | m | - | ~28 |

| 4a | 1.7 - 1.9 | m | - | ~40 |

| 5 | 3.6 - 3.8 | m | - | ~70 |

| 6 | 1.5 - 1.7 | m | - | ~30 |

| 7 | 1.3 - 1.5 | m | - | ~26 |

| 8 | 1.6 - 1.8 | m | - | ~35 |

| 8a | 2.8 - 3.0 | m | - | ~55 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This allows for the tracing of the proton connectivity throughout the carbon skeleton of each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems that are not directly linked by proton-proton coupling. For instance, HMBC can show correlations from the protons on C-4 and C-6 to the carbon C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, regardless of whether they are directly bonded. This is crucial for establishing the relative stereochemistry, such as the cis or trans fusion of the two rings and the orientation of the hydroxyl group. For example, a NOESY correlation between H-4a and H-8a would suggest a cis-fused ring system.

Vibrational Spectroscopy for this compound Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening being a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the saturated rings will appear as sharp peaks in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to be observed in the 1000-1100 cm⁻¹ range. The N-H stretching vibration of the secondary amine would appear as a medium-intensity band around 3300-3500 cm⁻¹.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (sp³ CH₂) | Stretching | 2850 - 2960 | Strong |

| C-O (Secondary Alcohol) | Stretching | 1000 - 1100 | Medium to Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the carbon skeleton of the decahydroquinoline (B1201275) ring system are often more prominent in the Raman spectrum. This can provide insights into the conformational properties of the molecule. The C-C stretching vibrations in the saturated ring system would give rise to signals in the 800-1200 cm⁻¹ region. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the information from the skeletal vibrations can be valuable for studying conformational isomers.

Mass Spectrometry (MS) and Fragmentation Analysis of this compound and Derivatives

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation of the decahydroquinoline ring system is complex. A common fragmentation pathway for cyclic amines involves alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. This would result in the loss of an alkyl radical and the formation of a stable iminium ion. For this compound, cleavage of the C2-C3 or C8-C8a bonds could be expected.

The presence of the hydroxyl group also influences the fragmentation. A characteristic fragmentation for alcohols is the loss of a water molecule (M-18). Other fragmentations could involve the cleavage of the ring system, leading to various smaller charged fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental formulas.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₉H₁₇NO⁺ | Molecular Ion |

| [M-1]⁺ | C₉H₁₆NO⁺ | Loss of H radical |

| [M-18]⁺ | C₉H₁₅N⁺ | Loss of H₂O |

| - | Various iminium ions | Alpha-cleavage adjacent to Nitrogen |

Note: The fragmentation pathways are proposed based on general principles of mass spectrometry for cyclic amines and alcohols.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For a molecule to absorb light in the UV-Visible range (typically 200-800 nm), it must contain chromophores—functional groups with π-electrons or non-bonding (n) electrons that can be promoted to higher energy anti-bonding orbitals.

The structure of this compound is that of a saturated bicyclic amino alcohol. It lacks conjugated π systems, which are the primary sources of strong absorption in the conventional UV-Vis range. The electrons present are in sigma (σ) bonds and non-bonding (n) orbitals on the nitrogen and oxygen atoms. Consequently, the electronic transitions possible for this compound are primarily of two types:

σ → σ* Transitions: These involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These transitions require very high energy, and the corresponding absorption occurs in the far or vacuum UV region (typically < 200 nm), which is outside the range of standard UV-Vis spectrophotometers. gdckulgam.edu.inyoutube.com

n → σ* Transitions: These transitions involve promoting an electron from a non-bonding orbital (from the nitrogen or oxygen lone pairs) to a sigma anti-bonding orbital. While they require less energy than σ → σ* transitions, their absorption maxima also typically fall below 200 nm, making them generally undetectable by standard instrumentation. gdckulgam.edu.inyoutube.com

Due to the absence of chromophores, a standard UV-Vis spectrum of this compound dissolved in a non-absorbing solvent (like ethanol or water) is expected to show no significant absorbance peaks in the 200-800 nm range.

Complexation Studies

While this compound itself does not absorb in the UV-Vis region, its ability to act as a ligand in the formation of metal complexes can be investigated using this technique. The nitrogen and oxygen atoms possess lone pairs of electrons, making the molecule a potential bidentate ligand for various metal ions. The formation of a complex between this compound and a metal ion can lead to the appearance of new, broad absorption bands in the UV-Visible spectrum. These new bands are often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. dtic.milspectroscopyonline.com

In a research context, UV-Vis spectroscopy can be used to study the stoichiometry and stability of these complexes. By monitoring changes in absorbance at a specific wavelength while varying the concentration of the metal ion or the ligand (a technique known as spectrophotometric titration), researchers can determine the metal-to-ligand ratio (e.g., 1:1, 1:2) and calculate the formation constant of the complex. researchgate.netnih.gov

The table below illustrates hypothetical UV-Vis data for a complexation study, showing how the formation of a complex with a transition metal ion could induce an observable absorbance band.

| Sample | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| This compound | < 200 | Not Measured | n → σ* |

| Metal Ion (e.g., Cu²⁺ aq.) | ~800 | ~10 | d-d |

| This compound-Cu²⁺ Complex | ~650 | ~150 | Ligand-Metal Charge Transfer (LMCT) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Decahydro-5-quinolinol

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. ijcce.ac.irwuxiapptec.com It is used to determine optimized molecular geometry, electronic structure, and various chemical descriptors.

DFT calculations can elucidate the electronic landscape of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comajchem-a.com

For a saturated system like this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to the presence of lone pair electrons. The LUMO would likely be distributed across the σ* anti-bonding orbitals of the C-N, C-O, and C-C framework. The HOMO-LUMO gap is anticipated to be relatively large, characteristic of stable saturated organic compounds. Global reactivity descriptors, which provide further insight into the molecule's behavior, can be calculated from the HOMO and LUMO energies. nih.gov

Illustrative DFT-Calculated Electronic Properties This table presents hypothetical, yet realistic, electronic properties for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, to demonstrate the type of data generated from such an analysis.

| Parameter | Symbol | Illustrative Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.15 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 8.00 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 4.00 eV | Resistance to change in electron configuration |

| Electronegativity | χ | 2.85 eV | Power to attract electrons |

| Chemical Potential | μ | -2.85 eV | Electron escaping tendency |

| Global Electrophilicity Index | ω | 1.01 eV | Propensity to accept electrons |

DFT provides a robust method for predicting various spectroscopic properties, which is invaluable for structure verification and analysis. mdpi.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. This is particularly useful for assigning signals in complex experimental spectra and for distinguishing between different stereoisomers.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the specific bond stretches, bends, and torsions, allowing for precise assignment of the experimental spectrum. For this compound, characteristic frequencies for O-H and N-H stretching, as well as C-H and C-C vibrations, would be predicted. arxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net However, as a fully saturated aliphatic compound, this compound is expected to have no significant absorption in the standard UV-Vis range (200-800 nm). Its electronic transitions would correspond to σ → σ* and n → σ* types, which occur at high energies (wavelengths < 200 nm). nih.gov

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Illustrative Predicted Value | Assignment / Note |

| 13C NMR | Chemical Shift (δ) | 65.2 ppm | C5-OH |

| Chemical Shift (δ) | 58.1 ppm | C4a | |

| Chemical Shift (δ) | 50.3 ppm | C8a | |

| IR | Frequency (ν) | 3450 cm-1 | O-H stretch |

| Frequency (ν) | 3310 cm-1 | N-H stretch | |

| Frequency (ν) | 2945, 2860 cm-1 | C-H stretch | |

| UV-Vis | Max. Absorption (λmax) | < 200 nm | n → σ* transition |

Molecular Docking and Dynamics Simulations of this compound Analogs

While this compound itself may not have defined biological targets, its structural motif is common in bioactive molecules. Computational techniques like molecular docking and molecular dynamics (MD) are used to explore how analogs of this compound might interact with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua This technique is instrumental in drug discovery and understanding enzymatic mechanisms. For instance, analogs of this compound could be investigated as potential inhibitors of agricultural pest enzymes, such as acetylcholinesterase (AChE) from an insect like Aphis craccivora. dntb.gov.uanih.gov Docking simulations would predict the binding pose of the analog within the AChE active site and estimate the binding affinity (docking score). The analysis would reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic contacts, that stabilize the ligand-protein complex.

Illustrative Docking Results of a this compound Analog with Insect AChE

| Parameter | Finding |

| Binding Site | Catalytic Active Site (CAS) |

| Binding Energy | -7.8 kcal/mol |

| Hydrogen Bonds | Hydroxyl group with Ser203; Amine group with Tyr124 |

| Hydrophobic Interactions | Cyclohexane (B81311) and piperidine (B6355638) rings with Trp86, Tyr337 |

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. researchgate.netresearchgate.net Following docking, an MD simulation of the this compound analog-AChE complex would be performed to assess its stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in its predicted pose. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual amino acids can also be analyzed to identify which parts of the protein are affected by ligand binding.

Illustrative MD Simulation Stability Metrics

| Metric | System | Illustrative Average Value | Interpretation |

| RMSD | Protein Backbone | 0.25 nm | The protein structure remains stable. |

| RMSD | Ligand | 0.15 nm | The ligand maintains a stable binding pose. |

| Radius of Gyration (Rg) | Protein | 2.2 nm | The protein maintains its overall compactness. |

Quantum Chemical Topology (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are advanced computational methods used to visualize and characterize chemical bonds and weak interactions within a molecule. researchgate.netyoutube.com

QTAIM: This method analyzes the topology of the electron density to define atoms, bonds, and their properties. It identifies bond critical points (BCPs) between atoms, and the properties at these points reveal the nature of the interaction (e.g., covalent vs. non-covalent). youtube.com

NCI Plot: The NCI plot is a visualization technique based on the electron density and its reduced density gradient (RDG). It generates surfaces that highlight different types of non-covalent interactions. These surfaces are color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates repulsive steric clashes.

For this compound, an NCI analysis would be expected to reveal a green surface within the ring system, indicating van der Waals interactions. A blue surface would likely appear between the hydrogen of the hydroxyl group and the nitrogen atom, confirming an intramolecular hydrogen bond, while reddish patches could indicate steric strain between axial hydrogens in the cyclohexane and piperidine rings.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors (non-clinical)

No studies were found that specifically detail the development of SAR models for this compound using theoretical descriptors.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

No computational studies detailing the reaction mechanisms or transition state analyses for the synthesis or reactions of this compound were identified.

Mechanistic Biological Activity Studies in Vitro and Non Human in Vivo Models

Interaction with Specific Molecular Targets

The quinoline (B57606) scaffold is a versatile structure found in numerous enzyme inhibitors. Research has identified that derivatives of this family can target a wide range of enzymes through various mechanisms.

A significant finding directly involving the saturated core structure is the identification of decahydroquinoline (B1201275) scaffolds in a series of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov. These compounds demonstrated effective IDO1 inhibition in both cellular and human whole blood assays, highlighting the potential of the decahydroquinoline framework as a lead structure for developing enzyme inhibitors nih.gov.

Other quinoline derivatives have shown potent and specific enzyme inhibition. For instance, 8-hydroxyquinoline (B1678124) (quinolin-8-ol) derivatives have been investigated as inhibitors for the metalloprotease zinc-containing active site of Botulinum neurotoxin A (BoNT/A) nih.gov. These compounds, known as quinolinols, act as chelators, disrupting the enzyme's active site and impeding its ability to proteolyze its substrate, SNAP-25 nih.gov. Optimization of a quinolinol-5-sulfonamide scaffold led to a lead compound with a submicromolar inhibitory constant (Ki) nih.gov.

Furthermore, a series of 2- and 7-substituted quinoline-5,8-diones were identified as dual inhibitors of Sphingosine Kinase 1 and 2 (SphK1 and SphK2) mdpi.com. The quinoline-5,8-dione structure is considered a key pharmacophore in this inhibition mdpi.com. In a different context, quinoline carboxylic acids, such as brequinar sodium, are known to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway nih.gov.

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Quinoline Scaffold | Target Enzyme | Inhibition Mechanism |

|---|---|---|

| Decahydroquinoline | Indoleamine 2,3-dioxygenase 1 (IDO1) | Direct inhibition, with good cellular and whole blood activity nih.gov. |

| Quinolin-8-ol-5-sulfonamide | Botulinum neurotoxin A (BoNT/A) Light Chain | Chelation of zinc within the metalloprotease active site, preventing substrate cleavage nih.gov. |

| Quinoline-5,8-dione | Sphingosine Kinase 1 & 2 (SphK1/2) | Dual inhibition, acting as a key pharmacophore analogous to naphthoquinone-based inhibitors mdpi.com. |

| Quinoline 4-carboxylic acid | Dihydroorotate Dehydrogenase | Inhibition of the fourth enzyme in the de novo pyrimidine biosynthetic pathway nih.gov. |

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key therapeutic target nih.govwikipedia.org. Small molecule antagonists of CCR5 can block this interaction. Research has demonstrated that quinoline derivatives can serve as scaffolds for such antagonists.

Specifically, mono-4-(piperazin-1-yl)quinoline derivatives have been reported as CCR5 antagonists nih.gov. Further development, by combining features of the approved drug maraviroc with a 4-(piperazin-1-yl)quinoline moiety, led to the identification of new lead compounds with antagonistic activity against CCR5 nih.gov. These small molecule antagonists are believed to function in an allosteric manner. They bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor, which induces a conformational change wikipedia.org. This change locks the receptor in a state that is no longer recognizable by the viral envelope protein gp120, thereby inhibiting viral entry into the cell wikipedia.org.

Beyond CCR5, other quinoline derivatives have been synthesized and evaluated for their affinity for 5-HT3 receptors. A series of esters and amides of quinoline-4-carboxylic acid showed high affinity for [3H]quipazine-labeled 5-HT3 receptors, with some compounds exhibiting potency tenfold greater than the established antagonist ondansetron nih.gov.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds. For the quinoline class, several SAR studies have provided mechanistic insights.

In the development of inhibitors for dihydroorotate dehydrogenase, a study of 69 quinoline 4-carboxylic acid analogs identified three critical regions for activity:

The C(2) position: Requires bulky, hydrophobic substituents.

The C(4) position: Shows a strict requirement for a carboxylic acid group.

The benzo portion of the quinoline ring: Requires appropriate substitutions to enhance activity nih.gov.

For the inhibition of the BoNT/A metalloprotease, SAR exploration of the quinolinol-5-sulfonamide scaffold revealed that N-aryl sulfonamides at the 5-position were the most effective inhibitors nih.gov. This led to the optimization of a conformationally constrained molecule with enhanced potency nih.gov.

In the context of antimicrobial activity, SAR studies of 8-hydroxyquinoline derivatives indicated that the position of the hydroxyl group is critical. Compounds with a hydroxyl group at the C-8 position displayed the most effective inhibitory activity against various intestinal bacteria, whereas other isomers like 2-hydroxyquinoline and 4-hydroxyquinoline showed no growth inhibition nih.gov. Furthermore, for anticancer activity, the presence of strong electron-withdrawing groups (like Cl, NO2) on associated styryl moieties has been found to be critical for high potency mdpi.com.

Cellular Pathway Modulation Studies (In Vitro)

Quinoline derivatives have been shown to modulate cellular processes by targeting specific molecular pathways. In cell-based models, quinolinol analogues that inhibit the BoNT/A enzyme consequently prevent the cleavage of the SNAP-25 protein within cells. This was demonstrated in a cellular assay where the compounds inhibited the toxin-mediated cleavage of a recombinant SNAP-25 linked to fluorescent proteins, confirming their activity at a cellular level nih.gov.

In the realm of oncology, a novel quinoline derivative, designated 91b1, was found to exert its anticancer effect by downregulating the gene Lumican mdpi.com. Microarray analysis following treatment with 91b1 identified Lumican as a downregulated target. This gene is implicated in tumorigenesis, and its downregulation by 91b1 correlates with the compound's ability to inhibit cancer cell migration, invasion, and proliferation in vitro mdpi.com.

Antimicrobial and Antifungal Mechanistic Studies (In Vitro)

The antimicrobial and antifungal properties of hydroxyquinoline derivatives are well-documented, with research pointing to several distinct mechanisms of action. These compounds can interfere with essential fungal structures and functions.

One primary mechanism involves damaging the integrity of the fungal cell membrane and cell wall. Studies on derivatives like clioquinol and 8-hydroxy-5-quinolinesulfonic acid against Candida species and dermatophytes have provided clear insights researchgate.net.

Clioquinol was found to primarily damage the fungal cell wall and inhibit the formation of pseudohyphae in C. albicans researchgate.net.

8-hydroxy-5-quinolinesulfonic acid derivatives were shown to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of intracellular materials researchgate.net.

The ability of these compounds to disrupt membrane integrity is a key aspect of their antifungal effect. Antifungal agents that damage membranes can target ergosterol, a vital structural component, leading to the formation of pores, altered permeability, and loss of cellular contents nih.gov.

Another proposed mechanism for 8-hydroxyquinolines is the chelation of metal ions, which disrupts the essential metal homeostasis within microbial cells nih.gov. This deprivation of crucial metal ions can inhibit metabolic pathways necessary for microbial survival.

Table 2: Antifungal Mechanisms of 8-Hydroxyquinoline Derivatives

| Derivative | Fungal Species | Observed Mechanism of Action |

|---|---|---|

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida albicans, Dermatophytes | Damages the cell wall; Inhibits pseudohyphae formation researchgate.netmdpi.com. |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | Compromises the functional integrity of the cytoplasmic membrane, causing cellular leakage researchgate.net. |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | Primarily causes membrane damage researchgate.net. |

| PH265 & PH276 (Triazole-substituted 8HQs) | Cryptococcus spp. | Modulates polysaccharide capsule formation; Reduces biofilm formation mdpi.com. |

Mechanistic Biological Activity Studies of Decahydro-5-quinolinol Lacking in Publicly Available Research

Despite its synthesis for potential therapeutic applications, a comprehensive review of scientific literature reveals a notable absence of publicly available data on the mechanistic biological activity of the chemical compound this compound. Specifically, there are no detailed preclinical studies identifying or validating its pharmacological targets in non-human in vitro or in vivo models.

While research exists for structurally distinct quinoline derivatives, particularly 8-hydroxyquinoline, the saturated bicyclic structure of this compound means that the pharmacological findings for these aromatic analogues are not transferable. The fundamental differences in their chemical makeup imply distinct biological activities and mechanisms of action.

A doctoral thesis from the University of Groningen has documented the use of this compound as a chemical intermediate in the synthesis of novel compounds with potential antiparkinsonian activity. This indicates that while the broader molecular scaffold is of interest in drug discovery, this compound itself has not been the subject of published pharmacological investigation. The research focuses on the final synthesized molecules rather than the biological activity of the precursor intermediates.

Searches of scientific databases and academic journals did not yield any studies that would provide the necessary data to construct an article on the preclinical pharmacological target identification and validation of this compound. As such, information regarding its mechanism of action, interaction with biological targets, and effects in non-human models remains uncharacterized in the public domain.

Applications As Research Tools and Intermediates

Building Blocks in Complex Molecule Synthesis

The decahydroquinoline (B1201275) framework is a key structural motif in a variety of biologically active compounds. As a functionalized derivative, decahydro-5-quinolinol provides a strategic starting point for the elaboration of more complex molecular architectures.

The quinoline (B57606) core is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in natural products and synthetic compounds with significant biological activity. The saturated decahydroquinoline skeleton is particularly prominent in various alkaloids, including those isolated from the skin extracts of Neotropical poison frogs. mdpi.com These alkaloids exhibit noteworthy effects on the nervous system, such as interacting with nicotinic acetylcholine (B1216132) receptors. mdpi.com

The chemical synthesis of these natural products is crucial for detailed biological investigation, as they can often only be obtained in minute quantities from their natural sources. mdpi.com The decahydroquinoline framework serves as a fundamental building block in the total synthesis of these complex molecules. For example, the total synthesis of poison frog alkaloids like ent-cis-195A has been achieved using strategies that build upon the core decahydroquinoline structure. mdpi.com By using this compound and its derivatives, chemists can access a wide range of natural product analogs, allowing for the systematic exploration of structure-activity relationships and the development of new therapeutic agents.

The reactivity of the hydroxyl group and the secondary amine within the this compound structure allows it to serve as a versatile intermediate in the construction of more complex, fused heterocyclic systems. The synthesis of novel star-shaped molecules, for instance, has utilized quinoline and other heterocyclic systems linked to a central core. mdpi.com The principles used in these syntheses can be applied to this compound, where the functional handles can be used to link the decahydroquinoline unit to other molecular fragments, creating advanced, multi-functional chemical entities. Furthermore, the quinoline skeleton is a precursor in various annulation and cyclization reactions that produce polycyclic systems with diverse applications. doaj.org

Ligands in Metal Complexation and Coordination Chemistry Research

The ability of quinoline derivatives, particularly 8-hydroxyquinolines, to act as potent chelating agents for a wide range of metal ions is well-documented. This chelating ability stems from the geometric arrangement of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, which allows for the formation of stable, five-membered rings with a central metal ion. This compound possesses the same fundamental N,O-donor atom set.

While the electronic properties are different from its aromatic counterpart due to the saturated ring system, this compound can still form coordination complexes with various transition metals. Research on 5-substituted-8-hydroxyquinoline derivatives has shown their ability to form stable complexes with metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). doaj.orgmdpi.com These metal complexes are themselves subjects of research, with studies focusing on their spectroscopic, magnetic, and potential biological properties. The investigation of this compound complexes contributes to a deeper understanding of coordination chemistry and the development of new metal-based compounds.

Catalytic Applications and Development of New Catalysts

While the synthesis of quinoline and its derivatives often employs catalytic methods, such as those involving copper, rhodium, or gold catalysts to facilitate cyclization and annulation reactions, the direct use of this compound as a catalyst or a key component in catalyst development is not widely documented in available research. doaj.orgnih.gov Its structural features, particularly the chiral centers and the bidentate N,O-donor sites, suggest potential as a chiral ligand in asymmetric catalysis. However, this remains an area requiring further exploration.

Research Probes for Chemical and Biological Systems

This compound and its parent structure, decahydroquinoline, serve as important molecular probes for investigating biological systems. A key application is in the study of neurotoxic alkaloids and their interactions with receptors in the nervous system. Synthetic analogs of decahydroquinoline-based poison frog alkaloids are used to probe the function of nicotinic acetylcholine receptors, providing insight into neuronal signaling pathways. mdpi.com

It is important to distinguish this role from that of fluorescent probes. Aromatic quinoline derivatives are often used as fluorophores for detecting metal ions like Zn(II) due to the fluorescence of the conjugated π-system. nih.gov As this compound has a saturated, non-aromatic ring system, it does not possess these fluorescent properties and is therefore not used as a fluorescent probe. Its utility as a probe is derived from its specific three-dimensional shape and ability to mimic or block the action of natural bioactive molecules.

Role in Materials Science Research (e.g., Corrosion Inhibition Mechanisms and Adsorption Studies)

In the field of materials science, derivatives of the quinoline scaffold have been extensively studied for their ability to protect metals from corrosion. Specifically, 8-hydroxyquinoline (B1678124) derivatives have proven to be effective corrosion inhibitors for carbon steel and other alloys in acidic environments.

The mechanism of inhibition involves the adsorption of the quinoline molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and, in aromatic systems, π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface. This leads to the formation of coordinate bonds and a stable, chemisorbed layer. Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The effectiveness of these inhibitors is dependent on their concentration, the temperature, and their specific molecular structure. Research has demonstrated that the adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal.

Table 1: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Steel in HCl Solution

This table presents data for related 8-hydroxyquinoline compounds to illustrate the established anti-corrosion applications of this structural class.

| Inhibitor Compound | Concentration (M) | Metal | Medium | Inhibition Efficiency (%) | Reference |

| 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) | 0.001 | Carbon Steel | 1 M HCl | 94.5 | |

| 1-((8-hydroxyquinolin-5-yl)methyl)urea (HQU) | 0.001 | Carbon Steel | 1 M HCl | 87.3 | |

| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | 0.001 | Mild Steel | 1.0 M HCl | >90% (approx.) | mdpi.com |

| 8-quinolinol-5-azoantipyrine (HQAP) | 0.001 | Mild Steel | 1 M HCl | 96 |

Q & A

Q. Table 1: Common Analytical Techniques for Synthesis Validation

| Technique | Parameter Measured | Key Considerations |

|---|---|---|

| NMR | Structural conformation | Solvent compatibility |

| HPLC | Purity | Column selection, retention |

| Mass Spectrometry | Molecular weight | Ionization method |

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions often arise from:

- Sample Purity : Re-evaluate purification methods (e.g., recrystallization solvents, distillation conditions) to rule out impurities affecting spectra .

- Instrument Calibration : Cross-validate results using multiple instruments or labs, ensuring standardized calibration protocols .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .

- Contextual Analysis : Review original studies for methodological gaps (e.g., solvent effects, temperature control) using FINER criteria to assess rigor .

Basic: What frameworks are effective for formulating research questions on this compound’s physicochemical properties?

Methodological Answer:

Adopt structured frameworks to ensure scientific rigor: